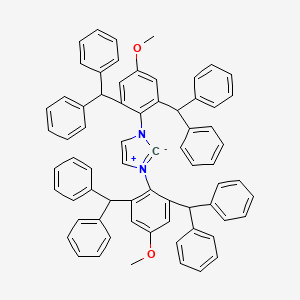
2-(Oxetan-2-yl)acetic acid
Overview
Description
2-(Oxetan-2-yl)acetic acid is an organic compound with the molecular formula C5H8O3 . It is a derivative of oxetane .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the use of trimethyloxosulfonium iodide. By increasing the equivalents of this reagent, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the use of the sodium anion of an NTs-sulfoximine .Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered oxetane ring attached to an acetic acid moiety . The molecular weight of this compound is 116.12 g/mol .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a reagent and intermediate in organic synthesis .Scientific Research Applications
1. Quantum Chemical Investigations
Molecular properties of compounds related to 2-(Oxetan-2-yl)acetic acid, such as 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and others, have been explored through DFT and quantum-chemical calculations. These studies focused on analyzing electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into their chemical behavior and potential applications in various scientific fields (Bouklah et al., 2012).
2. Crystallographic Studies
Crystal structure analysis plays a crucial role in understanding the molecular and atomic structure of compounds. Studies on compounds structurally related to this compound, such as fluroxypyr and triclopyr, have revealed intricate details about molecular interactions, hydrogen bonding, and three-dimensional network formation, contributing significantly to the field of crystallography and materials science (Park et al., 2016), (Cho et al., 2014).
3. Synthesis of Oxetane/Azetidine Containing Spirocycles
The synthesis of oxetane/azetidine-containing spirocycles through silver-catalyzed 1,3-dipolar cycloaddition reactions has been a significant area of research. These reactions, involving compounds like methyl 2-(oxetane/azetidine-3 ylidene)acetate, have resulted in the formation of oxetane spirocycles, highlighting the versatility and potential of this compound derivatives in synthetic organic chemistry (Jones et al., 2016).
4. Conformational Analysis of Beta-Pseudopeptide Foldamers
Studies involving homo-oligomers of derivatives structurally related to this compound, like (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac), have provided significant insights into conformational behavior. These investigations have revealed tendencies of these homo-oligomers to fold in a regular helical structure, especially in competitive solvents like water. This research is pivotal for applications in biological systems and molecular design (Luppi et al., 2004).
Future Directions
Recent research has focused on expanding the scope of oxetanes accessed through various methods to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives . This suggests that 2-(Oxetan-2-yl)acetic acid and its derivatives could have potential applications in the synthesis of new compounds in the future .
properties
IUPAC Name |
2-(oxetan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLIAYSELVGSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319057 | |
| Record name | 2-Oxetaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416271-20-9 | |
| Record name | 2-Oxetaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416271-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxetaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



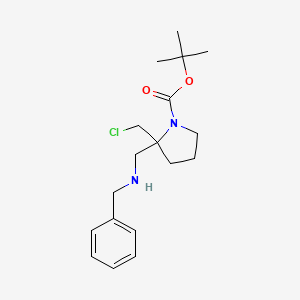

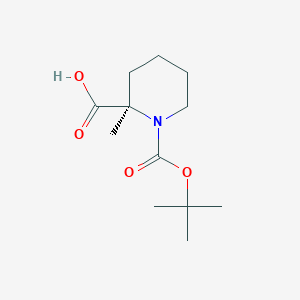
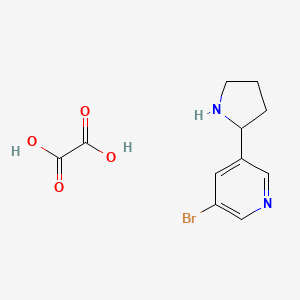

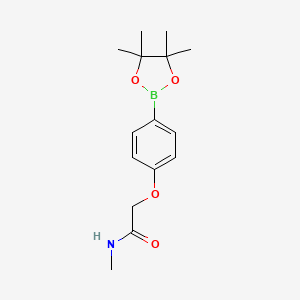
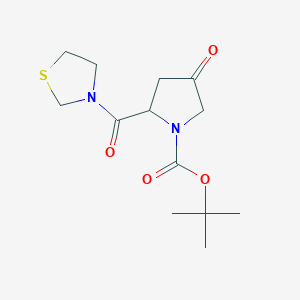


![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)
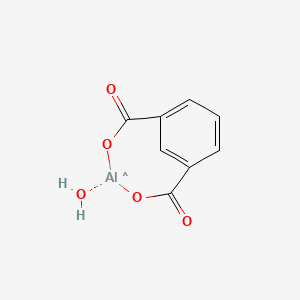
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)
